
1,1,1-Triethyl-N-(prop-2-en-1-yl)silanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Triethyl-N-(prop-2-en-1-yl)silanamine is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethyl groups and one prop-2-en-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Triethyl-N-(prop-2-en-1-yl)silanamine typically involves the reaction of triethylsilane with an appropriate allylamine derivative. One common method is the hydrosilylation reaction, where triethylsilane reacts with allylamine in the presence of a platinum catalyst. The reaction conditions usually involve moderate temperatures (50-100°C) and inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Triethyl-N-(prop-2-en-1-yl)silanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives.
Substitution: The allyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanamines depending on the electrophile used.
Aplicaciones Científicas De Investigación
1,1,1-Triethyl-N-(prop-2-en-1-yl)silanamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Investigated for its potential use in modifying biomolecules for improved stability and functionality.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, including silicone-based polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,1,1-Triethyl-N-(prop-2-en-1-yl)silanamine involves its ability to form stable bonds with various substrates. The silicon atom in the compound can interact with nucleophiles and electrophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,1-Trimethyl-N-(prop-2-en-1-yl)silanamine
- 1,1,1-Trimethyl-N-phenyl-N-(prop-2-en-1-yl)silanamine
- N-(Prop-2-en-1-yl)acetamide
Uniqueness
1,1,1-Triethyl-N-(prop-2-en-1-yl)silanamine is unique due to the presence of three ethyl groups bonded to the silicon atom, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its trimethyl and phenyl analogs. Additionally, the compound’s ability to form stable complexes with various substrates enhances its utility in diverse applications
Propiedades
Número CAS |
64128-86-5 |
|---|---|
Fórmula molecular |
C9H21NSi |
Peso molecular |
171.35 g/mol |
Nombre IUPAC |
N-triethylsilylprop-2-en-1-amine |
InChI |
InChI=1S/C9H21NSi/c1-5-9-10-11(6-2,7-3)8-4/h5,10H,1,6-9H2,2-4H3 |
Clave InChI |
RHYZHFQFEVHPPG-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)NCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-{Oxybis[(2,1-phenylene)oxy]}bis(2-methoxybenzene)](/img/structure/B14492636.png)
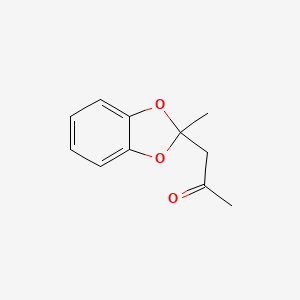
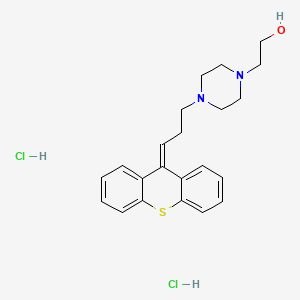

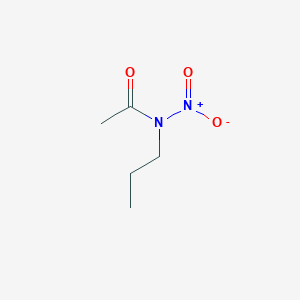
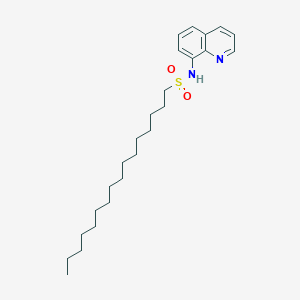
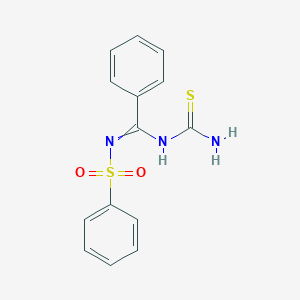

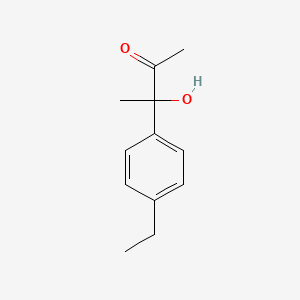

![N-[(E)-(tert-Butylimino)methyl]-N-methylacetamide](/img/structure/B14492705.png)

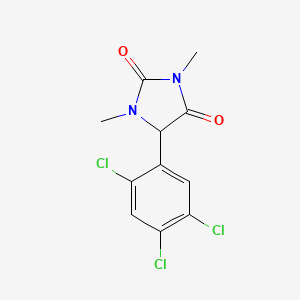
![4-(2-{Acetyl[3-(acetyloxy)benzyl]amino}ethyl)phenyl acetate](/img/structure/B14492716.png)
